Hexyl 2-methyl-3-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2-methyl-3-pentenoate is an organic compound with the molecular formula C12H22O2. It is a derivative of pentenoic acid, characterized by the presence of a hexyl ester group. This compound is typically a colorless liquid with a pleasant aroma and is soluble in organic solvents such as alcohols and ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-pentenoic acid, 2-methyl-, hexyl ester involves the esterification of 3-pentenoic acid with hexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of 3-pentenoic acid, 2-methyl-, hexyl ester can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl 2-methyl-3-pentenoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Hexyl 2-methyl-3-pentenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving ester hydrolysis and enzyme activity.
Wirkmechanismus
The mechanism of action of 3-pentenoic acid, 2-methyl-, hexyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis, catalyzed by esterases, to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Pentenoic acid, 3-methyl-, methyl ester
- 3-Pentenoic acid, methyl ester
- Butanoic acid, 3-methyl-, hexyl ester
Comparison:
- 2-Pentenoic acid, 3-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a hexyl ester group. It has different physical properties and reactivity.
- 3-Pentenoic acid, methyl ester: Lacks the methyl substitution on the pentenoic acid chain, leading to different chemical behavior.
- Butanoic acid, 3-methyl-, hexyl ester: Similar ester group but with a different carbon chain length, affecting its physical and chemical properties .
Hexyl 2-methyl-3-pentenoate stands out due to its unique combination of a pentenoic acid backbone with a hexyl ester group, providing distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
85508-08-3 |
---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
hexyl 2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3 |
InChI-Schlüssel |
BSKRYZBCMPUFRS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C(C)C=CC |
Kanonische SMILES |
CCCCCCOC(=O)C(C)C=CC |
Key on ui other cas no. |
85508-08-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.